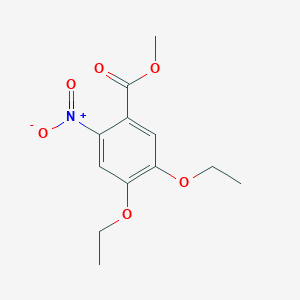

Benzoic acid, 4,5-diethoxy-2-nitro-, methyl ester

CAS No.:

Cat. No.: VC16540122

Molecular Formula: C12H15NO6

Molecular Weight: 269.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15NO6 |

|---|---|

| Molecular Weight | 269.25 g/mol |

| IUPAC Name | methyl 4,5-diethoxy-2-nitrobenzoate |

| Standard InChI | InChI=1S/C12H15NO6/c1-4-18-10-6-8(12(14)17-3)9(13(15)16)7-11(10)19-5-2/h6-7H,4-5H2,1-3H3 |

| Standard InChI Key | OHBKNJJAHBJLAA-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=C(C=C(C(=C1)C(=O)OC)[N+](=O)[O-])OCC |

Introduction

Structural and Molecular Characteristics

The molecular architecture of methyl 4,5-diethoxy-2-nitrobenzoate features a benzene ring substituted with two ethoxy groups at the 4- and 5-positions, a nitro group at the 2-position, and a methyl ester at the carboxyl position. This arrangement creates a sterically hindered environment that influences reactivity and intermolecular interactions. The IUPAC Standard InChIKey (OHBKNJJAHBJLAA-UHFFFAOYSA-N) provides a unique identifier for its stereochemical configuration, while the Canonical SMILES (CCOC1=C(C=C(C(=C1)C(=O)OC)N+[O-])OCC) delineates its atomic connectivity.

Comparative Analysis with Analogous Compounds

When compared to structurally related esters, such as methyl 3,4,5-trimethoxy-2-nitrobenzoate or methyl 4,5-dimethyl-2-nitrobenzoate, the ethoxy groups in this compound confer distinct solubility and electronic effects. For instance, the ethoxy substituents enhance lipophilicity compared to methoxy groups, potentially improving membrane permeability in biological systems .

Synthesis and Optimization

The synthesis of methyl 4,5-diethoxy-2-nitrobenzoate typically involves multi-step reactions starting from substituted benzoic acids. A common approach is the nitration of diethoxybenzoic acid followed by esterification. For example, analogous procedures for methyl 4-chloro-5-nitro-o-anisate involve refluxing the acid precursor in methanol with sulfuric acid as a catalyst . Applying this method, the target compound can be synthesized via:

-

Nitration: Introducing the nitro group to 4,5-diethoxybenzoic acid using a nitrating agent (e.g., nitric acid).

-

Esterification: Reacting the nitrated acid with methanol in the presence of to form the methyl ester .

Reaction Conditions:

Physicochemical Properties

Thermal Stability

While direct thermochemical data for this compound are scarce, studies on methyl 4-nitrobenzoate (ΔfH° liquid = -92.55 ± 0.31 kcal/mol) suggest that nitro-substituted benzoates exhibit moderate thermal stability. The ethoxy groups may further stabilize the molecule through electron-donating effects, reducing susceptibility to thermal decomposition.

Spectroscopic Features

-

IR Spectrum: Expected peaks include ~1700 cm⁻¹ (ester carbonyl), ~1520 and 1350 cm⁻¹ (asymmetric and symmetric stretching) .

-

NMR: NMR would show signals for ethoxy CH₃ (δ 1.2–1.4 ppm), aromatic protons (δ 7.0–8.5 ppm), and ester CH₃ (δ 3.8–4.0 ppm).

Applications and Research Frontiers

Pharmaceutical Intermediates

The nitro group is a versatile functional group in drug synthesis, often serving as a precursor to amines via reduction. For example, methyl 4,5-diethoxy-2-nitrobenzoate could be reduced to the corresponding aniline derivative, a common motif in antimicrobial and anticancer agents .

Materials Science

Nitroaromatic compounds are investigated for their electronic properties in organic semiconductors. The ethoxy groups may enhance solubility in nonpolar solvents, facilitating thin-film deposition.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume